2-Ethyl-5-((4-ethylpiperazin-1-yl)(2-fluorophenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol
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Overview
Description
2-Ethyl-5-((4-ethylpiperazin-1-yl)(2-fluorophenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol is a complex organic compound that belongs to the class of thiazolo[3,2-b][1,2,4]triazoles. This compound is characterized by its unique structure, which includes a thiazole ring fused with a triazole ring, and a piperazine moiety substituted with an ethyl group. The presence of a fluorophenyl group further enhances its chemical properties, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethyl-5-((4-ethylpiperazin-1-yl)(2-fluorophenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol typically involves multiple steps:
Formation of the Thiazole Ring: The initial step involves the synthesis of the thiazole ring, which can be achieved through the cyclization of appropriate thioamide and α-haloketone precursors under acidic or basic conditions.
Formation of the Triazole Ring: The triazole ring is then formed by reacting the thiazole intermediate with hydrazine derivatives, often under reflux conditions in the presence of a suitable solvent like ethanol or acetic acid.
Substitution Reactions: The final compound is obtained by introducing the piperazine and fluorophenyl groups through nucleophilic substitution reactions. This step may require the use of catalysts such as palladium or copper to facilitate the coupling reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Batch Processing: Utilizing large reactors to carry out the multi-step synthesis in a controlled environment.
Continuous Flow Chemistry: Implementing continuous flow reactors to enhance reaction efficiency and scalability.
Purification: Employing techniques such as crystallization, distillation, and chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine moiety, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the fluorophenyl group, potentially converting it to a phenyl group.
Substitution: The compound is prone to nucleophilic substitution reactions, especially at the positions adjacent to the nitrogen atoms in the piperazine ring.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium on carbon, copper iodide.
Major Products
N-oxides: Formed through oxidation.
De-fluorinated Derivatives: Resulting from reduction reactions.
Substituted Derivatives: Various substituted products depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.
Biology
Biologically, the compound has shown potential as a pharmacophore in drug design. Its ability to interact with various biological targets makes it a candidate for the development of new therapeutic agents.
Medicine
In medicine, derivatives of this compound are being investigated for their potential as antiviral, antibacterial, and anticancer agents. The presence of the fluorophenyl group is particularly significant in enhancing the biological activity of these derivatives.
Industry
Industrially, the compound is used in the development of advanced materials, including polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of 2-Ethyl-5-((4-ethylpiperazin-1-yl)(2-fluorophenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The fluorophenyl group enhances its binding affinity to these targets, while the piperazine moiety can modulate its pharmacokinetic properties.
Comparison with Similar Compounds
Similar Compounds
- 2-Ethyl-5-((4-methylpiperazin-1-yl)(2-fluorophenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol
- 2-Ethyl-5-((4-ethylpiperazin-1-yl)(2-chlorophenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol
- 2-Ethyl-5-((4-ethylpiperazin-1-yl)(2-bromophenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol
Uniqueness
The uniqueness of 2-Ethyl-5-((4-ethylpiperazin-1-yl)(2-fluorophenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the fluorophenyl group, in particular, enhances its reactivity and biological activity compared to similar compounds with different substituents.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique characteristics
Properties
IUPAC Name |
2-ethyl-5-[(4-ethylpiperazin-1-yl)-(2-fluorophenyl)methyl]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24FN5OS/c1-3-15-21-19-25(22-15)18(26)17(27-19)16(13-7-5-6-8-14(13)20)24-11-9-23(4-2)10-12-24/h5-8,16,26H,3-4,9-12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TXWGVCINJJPITK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN2C(=C(SC2=N1)C(C3=CC=CC=C3F)N4CCN(CC4)CC)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24FN5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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